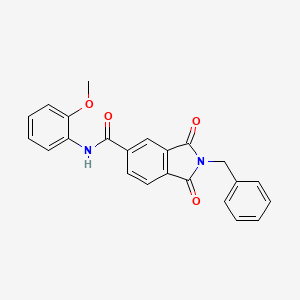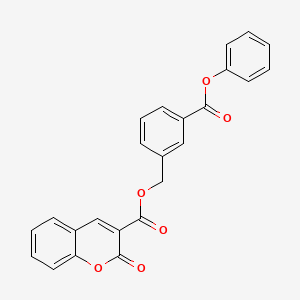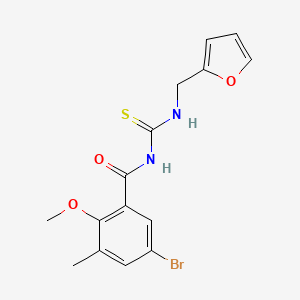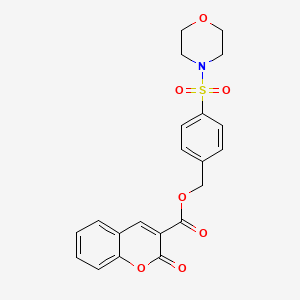
4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Overview
Description
4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound with the molecular formula C20H18N2O8S It is characterized by the presence of a propylsulfonyl group attached to a benzyl ring, which is further connected to a nitro-substituted isoindoline moiety
Preparation Methods
The synthesis of 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propylsulfonylbenzyl Intermediate: This step involves the sulfonation of benzyl chloride with propylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Isoindoline Derivative: The propylsulfonylbenzyl intermediate is then reacted with an isoindoline derivative, which has been nitrated and protected, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the propylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzyl derivatives.
Scientific Research Applications
4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The propylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate include:
4-(Benzylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate: This compound has a benzylsulfonyl group instead of a propylsulfonyl group.
4-(Methylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate: This compound has a methylsulfonyl group instead of a propylsulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-propylsulfonylphenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O8S/c1-2-10-31(28,29)14-8-6-13(7-9-14)12-30-17(23)11-21-19(24)15-4-3-5-16(22(26)27)18(15)20(21)25/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDABYVNULDNALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide](/img/structure/B3629026.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B3629039.png)
![N-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B3629046.png)

![N-(3,5-dimethylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzyl]oxy}benzamide](/img/structure/B3629075.png)
![N-benzyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3629083.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3629087.png)
![4-(Propylsulfonyl)benzyl 2-[(2-furylcarbonyl)amino]benzoate](/img/structure/B3629092.png)
![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-furamide](/img/structure/B3629093.png)

![4-chloro-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3629119.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3629125.png)

